N-Phenyl-N'-(1-phenylpropyl)thiourea
Description
N-Phenyl-N'-(1-phenylpropyl)thiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom and a 1-phenylpropyl group (where the phenyl substituent is bonded to the first carbon of the propyl chain) on the other nitrogen. Thioureas are sulfur-containing compounds with the general structure R₁NHC(S)NR₂R₃, known for their diverse applications in coordination chemistry, catalysis, and bioactivity .
Properties
CAS No. |
62466-37-9 |
|---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-phenyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
InChI Key |
ZAGWWURXHSLBHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenyl Isothiocyanate
Phenyl isothiocyanate (C₆H₅NCS) is synthesized via the reaction of aniline with thiophosgene (CSCl₂) or carbon disulfide (CS₂) under basic conditions. For example:
Reaction with 1-Phenylpropylamine
1-Phenylpropylamine (C₆H₅CH₂CH(NH₂)CH₃) reacts with phenyl isothiocyanate in polar aprotic solvents (e.g., ethanol, acetonitrile) at 25–80°C:
$$
\text{C}6\text{H}5\text{NCS} + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}_3 \rightarrow \text{this compound}
$$
Key parameters :
- Solvent : Ethanol yields 85–90% purity after recrystallization.
- Molar ratio : 1:1 stoichiometry minimizes symmetrical thiourea byproducts.
- Temperature : Room temperature (25°C) suffices, but reflux (80°C) accelerates reaction.
- Dissolve 10 mmol phenyl isothiocyanate in 30 mL ethanol.
- Add 10 mmol 1-phenylpropylamine dropwise under stirring.
- Reflux for 2 hours, then cool to 0°C.
- Filter and recrystallize from ethanol (yield: 78–82%; m.p. 145–147°C).
Alternative Methods
Carbon Disulfide-Mediated Coupling
Thioureas can form via a two-step reaction between amines and CS₂:
- Formation of dithiocarbamate intermediate :
$$
\text{C}6\text{H}5\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{NHCSS}^- \text{Na}^+
$$ - Reaction with 1-phenylpropylamine :
$$
\text{C}6\text{H}5\text{NHCSS}^- \text{Na}^+ + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}3 \rightarrow \text{this compound} + \text{Na}2\text{S}
$$
Challenges : Poor regioselectivity (20–30% unsymmetrical product).
Solid-Phase Synthesis
Recent advances utilize acidic zeolites or ion-exchange resins as catalysts to enhance efficiency. For example:
Comparative Analysis of Methods
Purification and Characterization
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >99% purity.
- Spectroscopic data :
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form formamidine disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: It can react with halo ketones to form thiazoles via solvent- and catalyst-free condensation.
Thioacylation: The compound can be used as a thioacylating agent when activated with trifluoroacetic acid anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halo ketones are used in the formation of thiazoles.
Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.
Major Products Formed
Formamidine disulfides: Formed through oxidation reactions.
Thiazoles: Formed through substitution reactions with halo ketones.
Thioacylated compounds: Formed through thioacylation reactions.
Scientific Research Applications
N-Phenyl-N’-(1-phenylpropyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(1-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-DOPA to melanin . This inhibition can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Substituent Effects
Thiourea derivatives vary significantly based on substituent groups, influencing their physical, chemical, and biological properties. Below is a comparative analysis with key analogs:
Key Observations:
- Hydrophobicity : Branched or aromatic substituents (e.g., 1-phenylpropyl, neopentyl) increase hydrophobicity, reducing water solubility compared to linear alkyl or polar groups (e.g., sulfonate in PPT reagent ).
Coordination Chemistry
Thioureas often form complexes with transition metals. For example:
- Copper Complexes : Phenyl thiourea derivatives coordinate with Cu²⁺ via sulfur and nitrogen atoms, useful in catalysis or antimicrobial applications .
- Platinum Group Metals : Water-soluble thioureas (e.g., PPT reagent) enable simultaneous determination of Au(III), Pd(II), and Pt(IV) in analytical chemistry .
The 1-phenylpropyl group in the target compound may hinder metal coordination compared to less bulky analogs.
Thermal and Physical Properties
- Melting Points : Substituents significantly affect melting behavior. For example, N-phenyl-N'-(l-methylcyclopropylcarbinyl)thiourea melts at 112.7–113.5°C, while neopentyl derivatives have higher thermal stability .
- LogP Values : Neopentyl-substituted thioureas (LogP = 3.82) are more lipophilic than linear alkyl derivatives, impacting drug delivery .
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